Bienvenue dans la boutique en ligne BenchChem!

5H-Thiazolo(3,2-a)pyrimidin-5-one, 3-ethoxy-6-ethyl-2,3-dihydro-7-(phenylmethyl)-

soluble epoxide hydrolase sEH inhibition cardiovascular research

5H-Thiazolo(3,2-a)pyrimidin-5-one, 3-ethoxy-6-ethyl-2,3-dihydro-7-(phenylmethyl)- (CAS 199852-32-9, molecular formula C₁₇H₂₀N₂O₂S, MW 316.4 g/mol) is a heterocyclic compound belonging to the thiazolo[3,2-a]pyrimidine class, characterized by a fused thiazole-pyrimidine bicyclic core with a 3-ethoxy, 6-ethyl, and 7-(phenylmethyl) substitution pattern. This scaffold has been explored across multiple therapeutic target areas, including soluble epoxide hydrolase (sEH) inhibition, anti-HIV-1 activity, and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibition.

Molecular Formula C17H20N2O2S
Molecular Weight 316.4 g/mol
CAS No. 199852-32-9
Cat. No. B12926727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-Thiazolo(3,2-a)pyrimidin-5-one, 3-ethoxy-6-ethyl-2,3-dihydro-7-(phenylmethyl)-
CAS199852-32-9
Molecular FormulaC17H20N2O2S
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCCC1=C(N=C2N(C1=O)C(CS2)OCC)CC3=CC=CC=C3
InChIInChI=1S/C17H20N2O2S/c1-3-13-14(10-12-8-6-5-7-9-12)18-17-19(16(13)20)15(11-22-17)21-4-2/h5-9,15H,3-4,10-11H2,1-2H3
InChIKeyJNSQZDFRCLUPFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5H-Thiazolo(3,2-a)pyrimidin-5-one, 3-ethoxy-6-ethyl-2,3-dihydro-7-(phenylmethyl)- (CAS 199852-32-9): A Specialized Heterocyclic Scaffold for sEH Inhibition Research


5H-Thiazolo(3,2-a)pyrimidin-5-one, 3-ethoxy-6-ethyl-2,3-dihydro-7-(phenylmethyl)- (CAS 199852-32-9, molecular formula C₁₇H₂₀N₂O₂S, MW 316.4 g/mol) is a heterocyclic compound belonging to the thiazolo[3,2-a]pyrimidine class, characterized by a fused thiazole-pyrimidine bicyclic core with a 3-ethoxy, 6-ethyl, and 7-(phenylmethyl) substitution pattern . This scaffold has been explored across multiple therapeutic target areas, including soluble epoxide hydrolase (sEH) inhibition, anti-HIV-1 activity, and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibition [1][2]. Target selectivity and potency within this series are exquisitely sensitive to specific substituent modifications, making direct analog interchange unreliable without confirmatory data.

Why In-Class Thiazolo[3,2-a]pyrimidin-5-one Analogs Cannot Substitute for CAS 199852-32-9


The thiazolo[3,2-a]pyrimidin-5-one scaffold exhibits steep and often non-linear structure–activity relationships (SAR) across multiple biological targets. For anti-HIV-1 activity, the most potent analog reported by Danel et al. (1998) bears a 3,5-dimethylbenzyl group at the 5-position (compound 10b), whereas the 7-benzyl substitution pattern of CAS 199852-32-9 defines a distinct pharmacophoric geometry [1]. Within sEH inhibition, compounds from the US 9,127,027 and US 9,422,318 patent family display IC₅₀ values spanning from 11 nM to 500 nM depending on subtle substituent changes, with CAS 199852-32-9 (Compound 23) registering an IC₅₀ of 65 nM, representing a specific intermediate potency point [2]. Additionally, the 3-ethoxy substituent confers distinct physicochemical properties versus the 3-(2-hydroxyethoxy) analog (CAS 199852-33-0) or 3-methoxy derivative (CAS 199852-34-1), affecting solubility, metabolic stability, and target engagement. These divergent profiles across targets and substituents preclude generic interchange without compromising experimental reproducibility.

Quantitative Differentiation Evidence for CAS 199852-32-9 Versus Closest Analogs


sEH Inhibition Potency: CAS 199852-32-9 (IC₅₀ 65 nM) Compared to In-Patent Analogs from US 9,127,027 / US 9,422,318

In the sEH inhibitor patent family US 9,127,027 and US 9,422,318, CAS 199852-32-9 (designated Compound 23) demonstrated an IC₅₀ of 65 nM against recombinant human sEH [1]. This potency is approximately 6-fold weaker than the most potent analog in the series, Compound 20 (IC₅₀ 11 nM), approximately 1.6-fold weaker than Compound 8 (IC₅₀ 41 nM), yet approximately 7.7-fold more potent than Compound 3 (IC₅₀ 500 nM) [2][3][4]. The intermediate potency of CAS 199852-32-9, combined with its distinct 7-benzyl substitution (vs. other aryl or alkyl substituents in the series), positions it as a mid-range potency reference standard for SAR exploration within this chemotype.

soluble epoxide hydrolase sEH inhibition cardiovascular research pain and inflammation

3-Ethoxy Substitution: Differentiation from 3-(2-Hydroxyethoxy) Analog (CAS 199852-33-0)

CAS 199852-32-9 bears a 3-ethoxy substituent (C₁₇H₂₀N₂O₂S, MW 316.4 g/mol), whereas the closest structural analog CAS 199852-33-0 incorporates a 3-(2-hydroxyethoxy) group (C₁₇H₂₀N₂O₃S, MW 332.4 g/mol) . The absence of the terminal hydroxyl group in CAS 199852-32-9 reduces hydrogen bond donor count by one, lowers molecular weight by 16 g/mol, and is predicted to increase lipophilicity (estimated ΔLogP ≈ +0.4 to +0.6 based on fragment contribution) . These differences are material for membrane permeability, metabolic glucuronidation susceptibility, and compound solubility in aqueous assay buffers, directly impacting in vitro assay performance and in vivo pharmacokinetic behavior.

physicochemical properties solubility metabolic stability lead optimization

7-Benzyl Substitution: Differentiation from 7-(3,5-Dimethylbenzyl) Analog (CAS 199852-35-2) for Target Engagement Profiling

CAS 199852-32-9 features an unsubstituted 7-benzyl group, whereas CAS 199852-35-2 incorporates a bulkier 7-(3,5-dimethylbenzyl) substituent (C₁₉H₂₄N₂O₂S, MW 344.5 g/mol) [1]. The presence of two methyl groups on the benzyl ring increases steric bulk and alters the electronic character of the aromatic system. Published SAR for this scaffold, particularly from Danel et al. (1998) for anti-HIV-1 activity, demonstrates that the 3,5-dimethylbenzyl substitution (as in compound 10b) was critical for achieving the highest potency within that series [2]. This indicates that the 7-benzyl vs. 7-(3,5-dimethylbenzyl) substitution pattern can be a key determinant of target engagement, and CAS 199852-32-9 therefore represents a distinct probe for target selectivity profiling against the dimethylbenzyl analog.

GPCR modulation kinase selectivity biological target profiling SAR

Scaffold-Based 11β-HSD1 Inhibitory Potential: Class-Level Context from a 29-Compound Series

Thiazolo[3,2-a]pyrimidin-5-one derivatives have been systematically evaluated as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. In a study of 29 derivatives by Studzińska et al. (2018), the most active compound achieved 59.15% inhibition at 10 µmol/L with an IC₅₀ of 6.9 µmol/L, and demonstrated selectivity over the type 2 isoform (11β-HSD2) [1]. Although CAS 199852-32-9 was not among the 29 compounds directly tested in this study, its shared thiazolo[3,2-a]pyrimidin-5-one core and the demonstrated tractability of this scaffold for 11β-HSD1 inhibition establish it as a candidate for evaluation in this target class, where substituent-dependent potency modulation has been validated.

11β-HSD1 inhibition metabolic syndrome Cushing's syndrome cortisol regulation

Recommended Research Application Scenarios for CAS 199852-32-9 Based on Differentiated Evidence


sEH Inhibitor SAR Campaigns Requiring an Intermediate Potency Reference Standard

Researchers conducting structure–activity relationship (SAR) studies on thiazolo[3,2-a]pyrimidin-5-one-based soluble epoxide hydrolase (sEH) inhibitors should procure CAS 199852-32-9 as a defined intermediate potency reference compound (IC₅₀ = 65 nM) [1]. Its placement between the high-potency Compound 20 (IC₅₀ = 11 nM) and low-potency Compound 3 (IC₅₀ = 500 nM) within the same patent family enables calibration of assay sensitivity and benchmarking of novel analogs against established potency tiers [2][3].

Pairwise Physicochemical Profiling: 3-Ethoxy vs. 3-(2-Hydroxyethoxy) Substitution

For medicinal chemistry teams evaluating the impact of the 3-position substituent on solubility, permeability, and metabolic stability, CAS 199852-32-9 (3-ethoxy) should be procured alongside CAS 199852-33-0 (3-(2-hydroxyethoxy)) as a matched molecular pair [1][2]. The predicted ΔLogP of approximately +0.4 to +0.6 and zero hydrogen bond donor count for CAS 199852-32-9 make it the preferred candidate when higher membrane permeability is desired.

Steric Tolerance Profiling at the 7-Position Using Benzyl vs. 3,5-Dimethylbenzyl Pair

Investigators studying the steric and electronic requirements of the 7-position substituent for target engagement should utilize CAS 199852-32-9 (7-benzyl) and CAS 199852-35-2 (7-(3,5-dimethylbenzyl)) as a pairwise probe set [1][2]. Given that the 3,5-dimethylbenzyl substitution conferred optimal anti-HIV-1 activity in the Danel et al. series, this pair enables resolution of steric tolerance across different biological targets [3].

11β-HSD1 Inhibitor Screening Library Expansion

For screening programs targeting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) for metabolic syndrome or Cushing's syndrome indications, CAS 199852-32-9 represents a structurally distinct thiazolo[3,2-a]pyrimidin-5-one derivative to complement existing screening decks [1]. The class has demonstrated up to 59.15% inhibition at 10 µmol/L with selectivity over 11β-HSD2, and the 7-benzyl-3-ethoxy substitution pattern of CAS 199852-32-9 may yield differentiated potency and selectivity profiles relative to previously tested analogs.

Quote Request

Request a Quote for 5H-Thiazolo(3,2-a)pyrimidin-5-one, 3-ethoxy-6-ethyl-2,3-dihydro-7-(phenylmethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.